(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine
Overview
Description
(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Reaction Studies
- Solution Structures of Lithium Enolates : A study by Kolonko et al. (2009) focused on the solution structures of lithium enolates derived from cyclopentanone and other ketones, revealing insights into their complex structures in various solvents. This research is foundational for understanding the reactivity and applications of cyclopentanone derivatives in organic synthesis, potentially including fluorinated compounds like (1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine (Kolonko, Biddle, Guzei, & Reich, 2009).
Catalysis and Synthesis
- Ketone Reductive Amination : Guo et al. (2019) explored the use of Ru/Nb2O5 catalysts for the reductive amination of cyclopentanone, achieving high yields of cyclopentylamine. This work underlines the potential for catalytic systems in synthesizing amines from ketones, relevant to compounds like this compound, which could be applied in the production of pharmaceuticals and agrochemicals (Guo, Tong, Liu, Guo, & Wang, 2019).
Fluorinated Compounds Synthesis
- Mild and Metal-Free Oxy- and Amino-Fluorination : Parmar and Rueping (2014) developed a method for the synthesis of fluorinated heterocycles via mild intramolecular fluoro-cyclisation, highlighting the importance of fluorine in enhancing the biological activity of pharmaceutical compounds. This research may provide insights into methodologies for introducing fluorine into cyclopentanamine derivatives (Parmar & Rueping, 2014).
Advanced Materials and Sensing Applications
- Fluorescent and Colorimetric pH Probe : Diana et al. (2020) synthesized a water-soluble fluorescent and colorimetric pH probe, which could be related to the study of fluorescent properties in compounds similar to this compound. This demonstrates the compound's potential application in developing pH-sensitive materials for biomedical imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-7-4-8-13(12)15-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLQQCUWJVSRTA-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.